Tetradecylguanidine monohydrochloride

Description

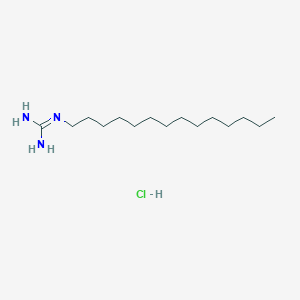

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-tetradecylguanidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H33N3.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-18-15(16)17;/h2-14H2,1H3,(H4,16,17,18);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDVHHVOTQIQHQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCN=C(N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H34ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50940689 | |

| Record name | N-Tetradecylguanidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50940689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19098-08-9 | |

| Record name | Guanidine, N-tetradecyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19098-08-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Tetradecylguanidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50940689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetradecylguanidine monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.909 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Theoretical and Computational Investigations of Tetradecylguanidine Monohydrochloride

Molecular Modeling and Docking Studies for Target Interactions

Molecular modeling and simulation are essential for predicting how a ligand such as Tetradecylguanidine monohydrochloride might interact with biological targets like proteins and cell membranes. These techniques build three-dimensional models to simulate these interactions and predict the strength of the binding.

Ligand-protein and ligand-membrane interaction profiling aims to identify the specific molecular interactions that stabilize the binding of a compound to its target. Due to its amphipathic nature, featuring a long hydrophobic tetradecyl tail and a charged hydrophilic guanidinium (B1211019) headgroup, this compound is expected to exhibit significant interactions with both proteins and lipid membranes.

Molecular docking simulations are employed to predict the preferred binding pose of the ligand within the active site of a target protein. These simulations calculate a score based on the intermolecular forces, such as hydrogen bonds, electrostatic interactions, hydrophobic interactions, and van der Waals forces. For this compound, the positively charged guanidinium group is a potent hydrogen bond donor and can form strong electrostatic interactions with negatively charged amino acid residues like aspartate and glutamate (B1630785). The long alkyl chain is well-suited to occupy hydrophobic pockets within a protein's binding site.

Similarly, simulations can model the insertion and interaction of the compound with lipid bilayers, which serve as models for cell membranes. nih.govmdpi.com These studies often show the tetradecyl chain embedding within the hydrophobic core of the membrane, while the guanidinium headgroup remains at the polar lipid-water interface.

The results of such interaction profiling are typically summarized to highlight the key residues or lipid types involved in the binding.

Table 1: Illustrative Ligand-Protein Interaction Profile for this compound

| Interacting Residue | Interaction Type | Distance (Å) | Involved Ligand Group |

|---|---|---|---|

| ASP-129 | Hydrogen Bond / Salt Bridge | 2.8 | Guanidinium |

| GLU-203 | Hydrogen Bond / Salt Bridge | 3.1 | Guanidinium |

| LEU-89 | Hydrophobic | 3.9 | Tetradecyl Chain |

| VAL-111 | Hydrophobic | 4.2 | Tetradecyl Chain |

| PHE-210 | Hydrophobic | 3.8 | Tetradecyl Chain |

Beyond identifying interaction types, computational methods can predict the binding affinity, often expressed as the binding free energy (ΔG). A more negative ΔG indicates a stronger and more stable interaction. Methodologies for these predictions range from rapid scoring functions used in docking to more computationally intensive and accurate techniques like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) and Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA).

Molecular dynamics (MD) simulations provide a more dynamic picture of the interaction. nih.govnih.gov By simulating the movement of atoms over time, MD can reveal conformational changes in both the ligand and the target upon binding and provide trajectories for more accurate free energy calculations. nih.gov Advanced methods like thermodynamic integration can offer highly accurate predictions of relative binding free energies, which are particularly useful when comparing a series of related compounds. nih.gov

Table 2: Example of Predicted Binding Affinities for this compound with Hypothetical Targets

| Target | Methodology | Predicted Binding Free Energy (ΔG) (kcal/mol) |

|---|---|---|

| Protein Kinase A | Docking Score | -8.5 |

| Bacterial ATP Synthase | Docking Score | -9.2 |

| Bacterial ATP Synthase | MM/GBSA | -45.7 |

| Phospholipid Bilayer | MD Simulation | -22.3 |

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations, based on the principles of quantum mechanics, are used to investigate the electronic structure and intrinsic properties of a molecule. These methods provide detailed information about molecular geometry, conformational stability, and electronic properties that govern reactivity.

The tetradecyl chain of this compound is highly flexible, allowing the molecule to adopt numerous conformations. Conformational analysis is performed to identify the most stable, low-energy shapes of the molecule in different environments. By systematically rotating the dihedral angles of the rotatable bonds and calculating the corresponding energy, a potential energy surface can be mapped. This landscape reveals the energetically favorable conformations (local minima) and the energy barriers required to transition between them. This information is crucial for understanding how the molecule might adapt its shape to fit into a specific binding site.

Frontier Molecular Orbital (FMO) theory is a key application of quantum chemistry used to explain and predict chemical reactivity. wikipedia.orgtaylorandfrancis.com It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. numberanalytics.com The energy gap between the HOMO and LUMO is an important indicator of molecular stability and reactivity; a smaller gap suggests the molecule is more likely to be reactive. numberanalytics.com For this compound, these calculations can help predict its reactivity and potential for engaging in charge-transfer interactions with biological targets.

Table 3: Illustrative Quantum Chemical Properties of this compound

| Property | Calculated Value |

|---|---|

| HOMO Energy | -6.8 eV |

| LUMO Energy | 1.5 eV |

| HOMO-LUMO Gap | 8.3 eV |

| Dipole Moment | 12.5 Debye |

Chemoinformatics and Database Mining for Related Scaffolds

Chemoinformatics involves the use of computational methods to analyze large chemical datasets, providing a powerful approach for discovering relationships between chemical structures and their properties. scirp.org Publicly available databases such as ChEMBL, PubChem, and ZINC contain vast amounts of chemical and biological activity data. acs.orgnih.gov

By using this compound as a query, these databases can be mined to identify structurally similar compounds or related scaffolds. Similarity searching, often based on 2D chemical fingerprints, can retrieve compounds that share the long-chain alkylguanidine motif. Analyzing the known biological activities of these related compounds can help to infer potential targets and activities for this compound itself. This process, known as "guilt-by-association," is a cornerstone of modern computational drug discovery and can rapidly generate hypotheses for experimental validation.

Table 4: Hypothetical Results from a Similarity Search for Scaffolds Related to Tetradecylguanidine

| Related Scaffold | Similarity Index (Tanimoto) | Known Associated Activity |

|---|---|---|

| Dodecylguanidine (B90949) | 0.85 | Antifungal |

| Octylguanidine | 0.78 | Antiseptic |

| Agmatine | 0.65 | Neuromodulator |

| Arginine | 0.62 | Amino Acid |

Mechanistic Elucidation of Tetradecylguanidine Monohydrochloride Action at a Molecular Level

Investigation of Molecular Targets and Binding Sites

The specific molecular targets and binding sites of tetradecylguanidine monohydrochloride are not extensively documented in publicly available research. However, based on the structural characteristics of the molecule, potential interactions can be hypothesized and are discussed in the following sections.

Future research could explore the potential of this compound as a neuraminidase inhibitor. Such studies would involve incubating the enzyme with varying concentrations of the compound and measuring the enzymatic activity to determine key kinetic parameters like IC50 and the inhibition constant (Ki). This would clarify the potency and the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive).

Detailed studies on the interaction of this compound with specific cellular receptors and its subsequent effects on signal transduction pathways are currently lacking in the available scientific literature. Signal transduction is a fundamental cellular process where a signal from outside the cell is transmitted inward, leading to a specific cellular response. youtube.com This process often involves a ligand binding to a receptor, which then initiates a cascade of intracellular events. youtube.com

Given the cationic nature of the guanidinium (B1211019) group, it is plausible that this compound could interact with negatively charged components on the cell surface, such as certain domains of membrane receptors. Such interactions could potentially modulate receptor activity and interfere with downstream signaling pathways. However, without experimental evidence, the specific receptors and pathways affected remain speculative.

Cellular Permeability and Subcellular Localization Mechanisms (non-clinical models)

The cellular uptake of molecules containing guanidinium groups has been a subject of interest, particularly in the context of drug delivery. The presence of a long alkyl chain in this compound is expected to significantly influence its cellular permeability. Studies on other long-chain fatty acids and alkyl-modified guanidinoglycosides suggest that hydrophobic chains can facilitate interaction with and insertion into the cell membrane. nih.govnih.gov

Once inside the cell, the subcellular localization of this compound would be determined by its physicochemical properties. The lipophilic tetradecyl chain might favor its partitioning into intracellular membranes, such as the endoplasmic reticulum or mitochondrial membranes. However, specific studies tracking the subcellular distribution of this compound in non-clinical models have not been reported.

Biophysical Studies of Membrane Interactions and Disruption (if applicable)

The amphiphilic nature of this compound, with its long hydrophobic tail and polar guanidinium headgroup, strongly suggests that its biological activity may be linked to its interaction with and disruption of cellular membranes. Biophysical studies on analogous compounds, such as biocidal guanidine (B92328) hydrochloride polymers with varying alkyl chain lengths, provide insights into these interactions. nih.govresearchgate.net

These studies have shown that the length of the alkyl chain significantly influences the extent of membrane perturbation. nih.gov The interaction typically involves the binding of the guanidinium group to the phospholipid headgroups, followed by the insertion of the hydrophobic alkyl chain into the core of the lipid bilayer. nih.govresearchgate.net This can lead to a disordering of the hydrophobic regions of the membrane and conformational changes in the phospholipid headgroups. nih.gov

Techniques such as fluorescence dye leakage assays, isothermal titration calorimetry (ITC), and differential scanning calorimetry (DSC) are commonly used to characterize these interactions. nih.govresearchgate.netnih.gov For instance, an increase in the leakage of encapsulated fluorescent dyes from lipid vesicles upon addition of the compound indicates membrane permeabilization. nih.govresearchgate.net

The table below summarizes the observed effects of related guanidinium-containing molecules on model lipid membranes, which may be indicative of the potential actions of this compound.

| Biophysical Parameter | Observed Effect of Related Guanidinium Compounds | Potential Implication for this compound |

| Membrane Permeability | Increased leakage of fluorescent dyes from lipid vesicles. nih.govresearchgate.net | Likely to induce membrane permeabilization. |

| Lipid Phase Transition | Decrease in the temperature and broadening of the main phase transition of phospholipids (B1166683). nih.govresearchgate.net | Suggests a disordering effect on the lipid acyl chains. |

| Binding Affinity | Longer alkyl chains lead to increased binding constants to model membranes. nih.gov | The tetradecyl chain is expected to confer strong binding to lipid bilayers. |

| Thermodynamics of Interaction | Binding is often an entropically driven process, indicating hydrophobic interactions are key. nih.gov | The hydrophobic tetradecyl tail likely plays a dominant role in the interaction. |

These findings from related compounds suggest that a primary mechanism of action for this compound at the molecular level is the disruption of the structural integrity and function of cellular membranes. The extent of this disruption is likely dependent on the lipid composition of the target membrane. nih.gov

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Analyses of Tetradecylguanidine Monohydrochloride Derivatives

Foundational Principles of SAR in Guanidine (B92328) Chemistry Research

The biological activity of guanidine-containing compounds is deeply rooted in their unique physicochemical properties. The guanidinium (B1211019) group, which is protonated at physiological pH, and the associated alkyl chains are the primary determinants of their biological interactions.

The research activity of tetradecylguanidine monohydrochloride is primarily dictated by two key structural features: the hydrophilic guanidinium head and the lipophilic tetradecyl tail. This amphiphilic nature is fundamental to its biological interactions, particularly with cell membranes.

The Guanidinium Group: This group is typically protonated, carrying a positive charge that is delocalized over several atoms through resonance. This cationic head is crucial for the initial electrostatic interactions with negatively charged components of biological membranes, such as phosphate (B84403) groups in phospholipids (B1166683). frontiersin.orgnih.gov The ability of the guanidinium group to form multiple hydrogen bonds also contributes to its binding affinity with various biological targets. frontiersin.org

The Tetradecyl Chain: The 14-carbon alkyl chain provides a significant hydrophobic character to the molecule. This lipophilic tail is essential for penetrating the hydrophobic core of cell membranes, leading to disruption of membrane integrity and function. The length of the alkyl chain is a critical determinant of activity. Studies on a range of n-alkylguanidines have shown that antimicrobial and other biological activities are highly dependent on the chain length, with a specific range often exhibiting optimal efficacy. For some antimicrobial guanidine-containing compounds, a side chain of 9 or 11 carbons has been noted as necessary for bioactivity, highlighting the importance of a sufficient chain length for effective hydrophobic interactions. mdpi.com

Modifications to the core structure of tetradecylguanidine can significantly alter its biological profile. These changes can affect its potency, selectivity, and mechanism of action.

Alkyl Chain Modifications: Altering the length of the alkyl chain has a profound impact. Increasing or decreasing the number of carbons from the optimal length can lead to a decrease in activity. For instance, in cationic guanidinium-based amphiphilic polymers, antibacterial activities were found to improve with increasing alkyl chain length. nih.gov Shorter chains may not provide sufficient hydrophobic interaction to disrupt cell membranes effectively, while excessively long chains might decrease water solubility to a point where the compound is no longer bioavailable or can lead to self-assembly that hinders interaction with biological targets. Branching of the alkyl chain can also influence activity by altering the molecule's shape and its ability to intercalate into membranes.

Guanidinium Group Substitutions: Substitution on the nitrogen atoms of the guanidine group can modulate its basicity (pKa) and hydrogen-bonding capacity. nih.gov Introducing electron-donating groups can slightly increase basicity, while electron-withdrawing groups can decrease it. nih.gov Such changes can affect the strength of electrostatic interactions with biological targets. For example, deactivation of the guanidinium group or its replacement with a primary amine has been shown to significantly decrease the inhibitory activity of certain compounds. nih.gov

The following table summarizes the general effects of these modifications based on research on related long-chain alkylguanidines.

| Modification Type | Specific Change | Predicted Impact on Activity of a Tetradecylguanidine Analogue | Rationale |

| Alkyl Chain | Shortening (e.g., to C10-C12) | Likely decrease | Reduced hydrophobic interaction with membrane core. |

| Lengthening (e.g., to C16-C18) | Potential decrease | Reduced aqueous solubility and potential for increased toxicity. | |

| Introduction of branching | Likely decrease | Steric hindrance, disrupting efficient membrane intercalation. | |

| Guanidinium Head | N-alkylation | Variable | May alter steric hindrance and hydrogen bonding capacity. |

| N-acylation | Likely decrease | Reduces basicity and positive charge, weakening electrostatic interactions. | |

| Replacement with amine | Significant decrease | Loss of resonance stabilization and reduced hydrogen bonding potential. |

Advanced QSAR Modeling and Statistical Validation

QSAR models provide a mathematical framework to correlate the chemical structure of compounds with their biological activity. For tetradecylguanidine derivatives, these models can predict the activity of novel analogues, thereby guiding synthesis efforts.

Both 2D and 3D QSAR methodologies can be applied to study tetradecylguanidine derivatives.

2D QSAR: This approach uses descriptors calculated from the 2D representation of the molecule. These descriptors can include physicochemical properties like logP (lipophilicity), molar refractivity (a measure of volume), and electronic parameters. For a series of tetradecylguanidine analogues, a typical 2D QSAR equation might look like: log(1/C) = a(logP) - b(logP)^2 + c(MR) + d In this equation, C is the concentration required for a specific biological effect, and a, b, c, and d are constants derived from statistical regression analysis. The parabolic dependence on logP (- b(logP)^2) indicates that there is an optimal lipophilicity for activity.

3D QSAR: These methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), require the 3D alignment of the molecules in a dataset. frontiersin.org They calculate steric and electrostatic fields around the molecules and correlate these fields to biological activity. A 3D QSAR study on tetradecylguanidine analogues could reveal specific spatial regions where bulky groups or charged moieties would enhance or diminish activity. For instance, the resulting contour maps might indicate that positive electrostatic potential is favored near the guanidinium head, while sterically favorable regions align with the alkyl tail.

Statistical validation is crucial for any QSAR model. Parameters such as the squared correlation coefficient (r²), the leave-one-out cross-validated correlation coefficient (q²), and the predictive r² for an external test set are used to assess the model's robustness and predictive power. frontiersin.org Generally, a q² > 0.5 is considered indicative of a predictive model. frontiersin.org

In Silico Prediction of Research Activity and Rational Design of Analogues

In silico methods, including molecular docking and molecular dynamics simulations, are powerful tools for predicting the biological activity of tetradecylguanidine analogues and for designing new compounds with improved properties.

Molecular docking can be used to predict the binding orientation of tetradecylguanidine derivatives within a specific target, such as a bacterial cell membrane or a particular enzyme. nih.gov The docking scores provide an estimation of the binding affinity. For instance, docking studies could be performed against a model lipid bilayer to understand how modifications to the alkyl chain affect the depth of membrane penetration and the interaction with phospholipid head groups.

Molecular dynamics simulations can then be used to study the stability of the docked complex over time and to observe the dynamic effects of the compound on the biological target. For example, a simulation could show how the presence of multiple tetradecylguanidine molecules leads to the formation of pores in a cell membrane.

Based on the insights gained from SAR, QSAR, and in silico modeling, new analogues can be rationally designed. For example, if a QSAR model indicates that higher lipophilicity in a specific region is beneficial, analogues with longer or more branched alkyl chains at that position could be proposed. If docking studies suggest that an additional hydrogen bond donor would improve binding, a modification to the guanidinium group could be designed. This iterative cycle of design, synthesis, and testing, guided by computational models, accelerates the discovery of more effective compounds.

The table below illustrates how these computational approaches can guide the design of new analogues.

| Computational Method | Finding | Rational Design Strategy | Example of a Designed Analogue |

| 3D QSAR (CoMFA) | A region of positive steric contribution is identified near the end of the alkyl chain. | Introduce a bulky, hydrophobic group at the terminus of the chain. | A tetradecylguanidine derivative with a terminal tert-butyl group. |

| Molecular Docking | The guanidinium group forms a key hydrogen bond with a carboxylate residue in a target protein. | Introduce a second functional group capable of forming an additional interaction. | An analogue with a hydroxyl group on the alkyl chain positioned to interact with a nearby residue. |

| G-QSAR | The contribution of the central part of the alkyl chain to activity is found to be minimal. | Replace the central methylene (B1212753) units with a more rigid or functionalized linker. | A derivative where the central part of the tetradecyl chain is replaced by a piperidine (B6355638) ring. |

Research Applications of Tetradecylguanidine Monohydrochloride and Its Analogues in Controlled Biological Systems

In Vitro Research Models for Investigating Biological Effects

In vitro models are fundamental for the preliminary assessment of the biological activities of novel chemical entities. These controlled laboratory systems, utilizing isolated cells, bacteria, fungi, and proteins, allow for the detailed investigation of a compound's specific effects at a molecular and cellular level.

Guanidine-containing compounds have been a focus of research for designing new antimicrobial agents, particularly in light of increasing antibiotic resistance. nih.gov Studies on analogues such as polyhexamethylene guanidine (B92328) hydrochloride (PHMGH) have demonstrated both bactericidal and fungicidal properties. researchgate.net Research has been conducted on various bacterial and fungal strains to determine the minimum inhibitory concentration (MIC) and minimum bactericidal/fungicidal concentration (MBC/MFC) of these compounds. researchgate.netnih.gov

For instance, in one study, PHMGH was tested against five reference bacterial strains and six fungal strains isolated from cocoa beans. researchgate.net The results indicated that bacteria were generally more sensitive to the compound than fungi. Enterobacter cloacae was identified as the most susceptible bacterium, while fungi from the genus Aspergillus were the least susceptible. researchgate.net Such studies provide insight into the spectrum of activity for guanidine-based compounds. researchgate.netnih.gov

Table 1: Antimicrobial Activity of Polyhexamethylene Guanidine Hydrochloride (PHMGH)

| Microorganism | Type | MIC (mg/ml) | MBC/MFC (mg/ml) |

|---|---|---|---|

| Enterobacter cloacae | Bacterium | 0.01 | 0.01 |

| Salmonella Typhi | Bacterium | 0.04 | 0.04 |

| Klebsiella pneumoniae | Bacterium | 0.04 | 0.04 |

| Aspergillus tamarii | Fungus | >0.8 | 1.0 |

| Aspergillus versicolor | Fungus | >0.8 | 1.9 |

The guanidino group is a key structural feature in certain antiviral agents. One prominent example is the neuraminidase inhibitor Zanamivir (GG167), a sialic acid analogue. nih.govnih.gov Neuraminidase is a crucial enzyme for influenza A and B viruses, as it facilitates the release of new virus particles from infected cells. nih.gov By inhibiting this enzyme, compounds like Zanamivir can halt the spread of the virus.

In vitro studies are essential for evaluating the efficacy of such inhibitors. Research on Zanamivir has demonstrated its potent antiviral effects when applied directly to the respiratory tract in experimental settings. nih.gov In laboratory studies involving human volunteers experimentally infected with influenza A, treatment with intranasal GG167 significantly reduced viral shedding. nih.gov Early treatment initiation was found to lower peak viral titers by approximately 2.0 log10 and cut the median duration of viral shedding by three days, highlighting the importance of the enzyme target for viral replication. nih.gov

Table 2: Efficacy of Neuraminidase Inhibitor GG167 in an Experimental Influenza A Model

| Parameter | Placebo Group | GG167 Treatment Group | Outcome |

|---|---|---|---|

| Peak Viral Titer | Baseline | Reduced by 2.0 log10 | Significant Reduction |

| Median Viral Shedding Duration | ~6 days | ~3 days | Reduced by 3 days |

| Frequency of Febrile Illness | Baseline | Reduced by 85% | Significant Prevention |

Neuroinflammation is a critical factor in the progression of many neurodegenerative diseases. mdpi.com Cellular models, particularly using lipopolysaccharide (LPS)-stimulated microglial cells like the BV-2 cell line, are standard for screening compounds with anti-neuroinflammatory potential. mdpi.combioworld.comnih.gov LPS, a component of bacterial cell walls, potently activates microglia, leading to the release of pro-inflammatory mediators. mdpi.com

Research into novel anti-neuroinflammatory agents often involves treating LPS-stimulated BV-2 cells with the compound of interest and measuring the subsequent changes in inflammatory markers. bioworld.com Successful compounds have been shown to inhibit the production of nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). bioworld.comnih.gov For example, studies on one potential agent demonstrated a 94.5% inhibition rate against TNF-α in these cells. bioworld.com Mechanistically, some compounds achieve this by promoting the polarization of microglia from a pro-inflammatory M1 phenotype to an anti-inflammatory M2 phenotype and by inhibiting the formation of the NLRP3 inflammasome. bioworld.com

Table 3: Modulation of Cytokine Secretion in LPS-Induced BV2 Microglia

| Cytokine | Function | Effect of Anti-inflammatory Compound Treatment |

|---|---|---|

| TNF-α | Pro-inflammatory | Significantly Reduced |

| IL-1β | Pro-inflammatory | Significantly Reduced |

| IL-18 | Pro-inflammatory | Significantly Reduced |

| IL-10 | Anti-inflammatory | Increased |

Protein-protein interactions (PPIs) are fundamental to most biological processes, and their modulation represents a promising therapeutic strategy. nih.gov The guanidinium (B1211019) group is well-suited to interact with negatively charged residues like aspartate and glutamate (B1630785) in proteins, making guanidine-containing compounds valuable tools in studies aimed at disrupting or stabilizing PPIs. nih.gov

An area of significant research is the disruption of interactions that promote cell survival in cancer, such as the binding of X-linked inhibitor of apoptosis protein (XIAP) to caspases. nih.gov XIAP prevents apoptosis by inhibiting caspases 3, 7, and 9. nih.gov The natural antagonist, SMAC/DIABLO, uses its N-terminal tetrapeptide to bind XIAP and free the caspases. This has inspired the design of small-molecule "SMAC mimetics" that can disrupt the XIAP-caspase interaction, thereby promoting cancer cell death. nih.gov The development of such molecules relies heavily on in vitro assays to confirm their ability to bind to the target protein and modulate its interactions. nih.gov

In Vivo Preclinical Research in Animal Models (non-clinical focus)

Animal models are indispensable for evaluating the systemic effects and potential efficacy of a compound in a living organism before any consideration for clinical trials. These models help bridge the gap between in vitro findings and potential human applications.

Malaria remains a major global health issue, and the emergence of drug resistance necessitates the discovery of new antimalarials with novel mechanisms of action. nih.gov Mouse models of malaria, typically using Plasmodium berghei or humanized mice infected with Plasmodium falciparum, are standard for preclinical in vivo evaluation. nih.govnih.govresearchgate.net

In these models, researchers assess a compound's ability to reduce parasitemia (the percentage of red blood cells infected with the parasite) and increase the mean survival time of the infected mice. nih.govresearchgate.net For example, the preclinical characterization of the pantothenamide MMV693183, an acetyl-CoA synthetase (AcAS) inhibitor, demonstrated its efficacy in a humanized mouse model of P. falciparum infection. nih.gov Similarly, studies on other compounds, such as tigecycline, have shown a significant delay in parasitemia development in P. berghei-infected mice. researchgate.net These in vivo studies are crucial for validating targets and providing evidence of a compound's activity within a complex biological system. nih.gov

Table 4: Representative Outcomes in Murine Malaria Models

| Treatment Group | Key Outcome Measure | Result |

|---|---|---|

| MMV693183 | Parasitemia in P. falciparum model | Efficacious reduction |

| Tigecycline | Parasitemia development in P. berghei model | Significantly delayed |

| Acacia tortilis extract | Parasitemia suppression | Significant suppression (p < 0.001) |

| Acacia tortilis extract | Mean survival time | Significantly increased (p < 0.01) |

Pharmacokinetic and Pharmacodynamic Research in Animal Systems

The study of tetradecylguanidine monohydrochloride and its analogues in animal systems provides crucial insights into their biological behavior. While specific pharmacokinetic and pharmacodynamic data for this compound is limited in publicly available literature, research on structurally similar long-chain alkylguanidines, such as dodecylguanidine (B90949) hydrochloride, offers valuable information.

Pharmacodynamic studies on dodecylguanidine hydrochloride (DGH), a close analogue of this compound, have been conducted in Sprague-Dawley rats to evaluate its in vivo toxicity, particularly through inhalation exposure. These studies revealed significant pulmonary inflammatory responses. nih.govnih.govresearchgate.net In an acute inhalation study, rats exposed to DGH aerosols showed a concentration-dependent increase in markers of lung injury and inflammation. nih.govnih.govresearchgate.net Key findings from the bronchoalveolar lavage fluid (BALF) analysis are summarized in the table below.

Interactive Data Table: Inflammatory Markers in Rat BALF after Dodecylguanidine Hydrochloride (DGH) Inhalation

| Exposure Group | Total Protein (µg/mL) | Lactate Dehydrogenase (LDH) (U/L) | Polymorphonuclear Leukocytes (PMNs) (cells/mL) |

| Control (Air) | 50 | 20 | 1.0 x 10⁴ |

| Low (8.6 mg/m³) | 150 | 45 | 5.0 x 10⁴ |

| Middle (21.3 mg/m³) | 300 | 80 | 1.5 x 10⁵ |

| High (68.0 mg/m³) | 550 | 150 | 3.0 x 10⁵ |

Note: The data presented are illustrative, based on reported concentration-dependent increases, and serve to demonstrate the type of pharmacodynamic effects observed.

Histopathological examination of the respiratory tract in these animal models revealed acute inflammation and necrosis in the nasal cavity, along with inflammation around the terminal bronchioles and alveolar ducts in the lungs. nih.govnih.govresearchgate.net These findings underscore the significant pharmacodynamic effect of long-chain alkylguanidines on respiratory tissues. The research also indicated that male rats exhibited a more pronounced toxic response to DGH inhalation compared to female rats. nih.govnih.gov

Specific pharmacokinetic parameters for this compound, such as its absorption, distribution, metabolism, and excretion (ADME), are not well-documented in available scientific literature. However, the general properties of guanidinium compounds suggest that their cationic nature and lipophilic alkyl chains would heavily influence their pharmacokinetic profile. The long alkyl chain of tetradecylguanidine would likely lead to significant membrane interaction, potentially affecting its distribution and accumulation in tissues.

This compound as a Biochemical Probe in Research

The unique chemical structure of this compound, featuring a hydrophilic guanidinium head group and a long, lipophilic tetradecyl tail, makes it a potentially valuable tool as a biochemical probe in various research applications. Its amphipathic nature drives its interaction with biological membranes, a property that can be exploited to investigate membrane structure and function.

The positively charged guanidinium group can engage in electrostatic interactions with negatively charged components of cell membranes, such as phosphate (B84403) groups of phospholipids (B1166683) and acidic amino acid residues in membrane proteins. Simultaneously, the long alkyl chain can intercalate into the hydrophobic core of the lipid bilayer. This dual interaction can induce changes in membrane fluidity, permeability, and lipid organization. Consequently, this compound and its analogues can be employed to study:

Membrane Disruption and Permeabilization: By observing the concentration-dependent effects of the compound on cells or artificial membrane systems (e.g., liposomes), researchers can gain insights into the mechanisms of membrane damage and the role of lipid and protein composition in membrane stability.

Lipid Raft Dynamics: The partitioning of long-chain alkylguanidines into specific membrane microdomains, such as lipid rafts, could be used to probe the structure and function of these platforms in cellular signaling.

Ion Channel and Transporter Modulation: The interaction of the guanidinium headgroup with the electric field of the membrane and with specific channel or transporter proteins could be investigated to understand their gating mechanisms and regulation.

While specific studies utilizing this compound as a biochemical probe are not extensively reported, the broader class of guanidinium compounds has seen application in biological research. For instance, radiolabeled guanidino compounds are used in imaging studies to trace physiological and pathological processes. The principles underlying these applications could be extended to this compound. For example, labeling it with a fluorescent tag or a radioisotope could enable its use in:

Fluorescence Microscopy: To visualize its distribution within cells and its colocalization with specific organelles or membrane domains.

Binding Assays: To identify and characterize its molecular targets within the cell.

The utility of this compound as a biochemical probe is intrinsically linked to its pharmacodynamic effects. Its ability to perturb biological membranes is the very characteristic that makes it a useful tool for studying them. The table below outlines potential research applications of this compound as a biochemical probe, based on its known properties.

Interactive Data Table: Potential Applications of this compound as a Biochemical Probe

| Research Area | Experimental System | Information Gained |

| Membrane Biophysics | Liposomes, Black Lipid Membranes | Mechanisms of membrane permeabilization, effects on lipid packing and phase behavior. |

| Cell Biology | Cultured Cells | Role of membrane integrity in cell signaling and viability, dynamics of lipid microdomains. |

| Microbiology | Bacteria, Fungi | Mechanisms of antimicrobial action, role of the cell envelope in susceptibility. |

| Pharmacology | Isolated Receptors, Ion Channels | Modulation of membrane protein function, identification of novel drug targets. |

Further research is necessary to fully explore and validate the use of this compound as a specific and reliable biochemical probe in these and other areas of biological investigation.

Advanced Analytical Methodologies for the Characterization and Quantification of Tetradecylguanidine Monohydrochloride in Research

The robust characterization and precise quantification of Tetradecylguanidine monohydrochloride are fundamental to understanding its physicochemical properties and its interactions within biological systems. A suite of advanced analytical methodologies is employed for this purpose, each providing distinct yet complementary information. These techniques range from spectroscopic methods for unambiguous structural confirmation to chromatographic and electrophoretic methods for purity assessment and interaction profiling.

Future Directions and Emerging Research Avenues for Tetradecylguanidine Monohydrochloride

Development of Novel Research Tools and Probes

To meticulously dissect the molecular interactions and cellular fate of Tetradecylguanidine monohydrochloride, the development of bespoke chemical biology tools is paramount. Future research will likely focus on the design and synthesis of probes that enable precise tracking and target identification.

Fluorescent Probes: The synthesis of fluorescently labeled analogs of this compound is a promising strategy. By attaching a fluorophore to the molecule, researchers can visualize its localization within cells and tissues in real-time using advanced microscopy techniques. mdpi.comglenresearch.com The introduction of environmentally sensitive (solvatochromic) dyes could provide insights into the polarity of its binding sites. nih.gov The length of the alkyl chain in such probes can be systematically varied to understand its impact on membrane permeability and cellular uptake. nih.gov

Biotinylated and Photoaffinity Probes: To identify the specific molecular targets of this compound, the creation of affinity-based probes is essential. Biotinylated derivatives would allow for the capture and subsequent identification of binding partners through pull-down assays coupled with mass spectrometry. nih.govnih.gov Furthermore, the development of photoaffinity probes, which incorporate a photoreactive group, will enable the formation of covalent bonds with interacting molecules upon photoirradiation. enamine.netresearchgate.netmdpi.comnih.govnih.gov This technique provides a powerful method for irreversibly capturing even transient or weak interactions, offering a more detailed picture of the compound's interactome. mdpi.comnih.gov

Interactive Table: Potential Research Probes for this compound

| Probe Type | Purpose | Potential Applications | Key Methodologies |

| Fluorescent Probes | Real-time visualization of cellular localization and trafficking. | Confocal microscopy, super-resolution microscopy, flow cytometry. | Organic synthesis, fluorescence spectroscopy. |

| Biotinylated Probes | Identification of binding partners and molecular targets. | Affinity purification, pull-down assays, mass spectrometry. | Solid-phase synthesis, western blotting. |

| Photoaffinity Probes | Covalent capture of interacting molecules for target identification. | Photo-crosslinking, proteomics, mass spectrometry. | Photochemistry, organic synthesis. |

Exploration of New Biological Interaction Mechanisms

While the interaction of cationic compounds with bacterial membranes is a known mechanism of action for many antimicrobials, the nuanced and potentially novel biological interactions of this compound remain to be fully elucidated. Future research should aim to move beyond the cell membrane and explore a wider range of potential cellular targets and pathways.

Biophysical Studies of Membrane Interactions: Advanced biophysical techniques can provide a more granular understanding of how this compound interacts with and perturbs lipid bilayers. nih.govmdpi.comresearchgate.net Techniques such as solid-state NMR, neutron scattering, and atomic force microscopy can reveal detailed information about the compound's orientation within the membrane, its effect on membrane fluidity and thickness, and its potential to form pores or other structural disruptions. researchgate.net Investigating these interactions in model membranes of varying lipid compositions, mimicking both bacterial and mammalian cells, will be crucial for understanding its selectivity. nih.gov The multivalent hydrogen-bonding interactions between guanidinium (B1211019) groups and phosphate (B84403) residues on lipid headgroups are thought to be a key driver of these interactions. nih.gov

Identification of Intracellular Targets: Recent studies on similar alkyl guanidinium compounds suggest that their mechanism of action may not be limited to membrane disruption and could involve essential intracellular protein targets. acs.org Future research should therefore focus on identifying potential protein and nucleic acid binding partners of this compound. A combination of affinity chromatography using biotinylated probes and computational modeling can help to pinpoint and validate these interactions. google.com Understanding these secondary targets could reveal novel antimicrobial mechanisms and potential pathways for resistance development.

Integration with Systems Biology and Omics Approaches

To capture the full spectrum of cellular responses to this compound, a systems-level understanding is necessary. The integration of various "omics" technologies will provide a comprehensive view of the global changes that occur within an organism upon exposure to the compound.

Proteomic Profiling: Quantitative proteomics can be employed to analyze the changes in the entire protein landscape of a cell or organism after treatment with this compound. fda.govnih.govnih.govmdpi.comfrontiersin.org This approach can reveal the upregulation of stress response proteins, alterations in metabolic pathways, and changes in the expression of virulence factors, providing a detailed picture of the cellular stress and adaptive responses. fda.govnih.gov

Transcriptomic Analysis: Transcriptomics, through techniques like RNA-sequencing, will allow for the genome-wide analysis of changes in gene expression in response to the compound. nih.govnih.gov This can help to identify the signaling pathways that are activated or repressed and provide insights into the regulatory networks that govern the cellular response. Comparing the transcriptomic profiles of susceptible and resistant strains can also help to elucidate the molecular mechanisms of resistance. nih.gov

Metabolomic and Lipidomic Footprinting: Metabolomics will enable the comprehensive analysis of small molecule metabolites, offering a functional readout of the cellular state. springernature.com This can reveal disruptions in key metabolic pathways and provide a deeper understanding of the compound's physiological effects. Lipidomics, the large-scale study of cellular lipids, can be used to characterize the specific changes in the lipid composition of bacterial membranes upon treatment. springernature.comnih.govnih.govresearchgate.net This is particularly relevant for a membrane-active compound like this compound and can provide crucial information on how it alters membrane structure and function. nih.gov

Interactive Table: Omics Approaches for Studying this compound

| Omics Discipline | Key Insights | Potential Findings |

| Proteomics | Changes in protein expression and post-translational modifications. | Identification of stress response pathways, altered metabolic functions, and virulence factor expression. fda.govnih.gov |

| Transcriptomics | Genome-wide changes in gene expression. | Elucidation of signaling pathways and regulatory networks involved in the cellular response. nih.govnih.gov |

| Metabolomics | Alterations in the cellular metabolome. | Disruption of key metabolic pathways and identification of biomarkers of compound action. |

| Lipidomics | Changes in the cellular lipid profile. | Characterization of alterations in membrane lipid composition and structure. nih.govnih.gov |

Collaborative Research Initiatives and Open Science Practices

The multifaceted nature of research into novel compounds like this compound necessitates a collaborative and open approach to accelerate discovery and translation.

Collaborative Research Consortia: The formation of multi-institutional and interdisciplinary research consortia can pool expertise and resources to tackle the complex scientific questions surrounding this compound. Such collaborations can bring together chemists for probe development, microbiologists for efficacy testing, biochemists for target validation, and computational biologists for data analysis. This synergistic approach can significantly enhance the pace and quality of research.

Open Science and Data Sharing: Embracing open science principles, including the public sharing of research data and protocols, will be crucial for advancing the field. blog.gov.uklshtm.ac.ukumn.eduvenatorx.comnih.gov The establishment of open-access databases for guanidinium-based compounds, including their chemical properties, biological activities, and associated omics data, would create a valuable resource for the scientific community. blog.gov.uklshtm.ac.ukumn.eduvenatorx.comnih.gov These initiatives foster transparency, reproducibility, and the collective building of knowledge, ultimately accelerating the development of new applications for this compound and related compounds.

Q & A

Q. What experimental strategies are optimal for elucidating the molecular mechanism of this compound in neuronal systems?

- Methodological Answer : Use patch-clamp electrophysiology to study ion channel modulation in neuronal cell lines. Pair this with calcium imaging to track intracellular signaling. For receptor interaction studies, employ competitive binding assays with radiolabeled ligands (e.g., -acetylcholine for nicotinic receptors). Computational modeling (e.g., molecular docking) can predict binding affinities to neurotransmitter targets, as demonstrated for structurally analogous compounds in .

Q. How can researchers design a robust structure-activity relationship (SAR) study for this compound derivatives?

- Methodological Answer : Synthesize derivatives with systematic modifications (e.g., alkyl chain length, halogen substitutions). Test biological activity in parallel assays (e.g., antimicrobial, cytotoxicity) to identify critical functional groups. Use multivariate statistical analysis (e.g., principal component analysis) to correlate structural features with activity. Reference PubChem’s cheminformatics workflows for guanidine-based compounds to streamline data aggregation .

Methodological Best Practices

- Literature Review : Follow EPA strategies for systematic searches, filtering non-peer-reviewed studies and non-English sources unless critical .

- Safety Compliance : Implement lab-specific SOPs for hazardous guanidine derivatives, including emergency procedures for inhalation/contact exposure .

- Data Reproducibility : Document solvent concentrations, pH, and temperature rigorously, as slight variations can alter guanidine derivative reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.